molecular formula C17H21FN2O3 B4856087 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine

4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine

Cat. No. B4856087
M. Wt: 320.36 g/mol
InChI Key: VUBKVDNDPQZKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine, commonly known as FP-morpholine, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. The inhibition of FAAH by FP-morpholine leads to an increase in endocannabinoid levels in the body, which has been linked to various physiological and biochemical effects.

Scientific Research Applications

FP-morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. Additionally, FP-morpholine has been studied for its potential role in the treatment of various disorders such as chronic pain, anxiety, and depression.

Mechanism of Action

FP-morpholine works by inhibiting 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine leads to an increase in endocannabinoid levels in the body, which in turn activates cannabinoid receptors and produces various physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels produced by FP-morpholine has been linked to various physiological and biochemical effects. These include analgesia, anti-inflammatory effects, reduction in anxiety and depression-like behaviors, and improved cognitive function. Additionally, FP-morpholine has been shown to have a neuroprotective effect and may have potential in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FP-morpholine in lab experiments is its high potency and selectivity for 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine inhibition. Additionally, FP-morpholine has a long half-life, which allows for sustained inhibition of 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine. However, one of the limitations of using FP-morpholine is its low solubility in water, which can make dosing and administration challenging.

Future Directions

There are several future directions for the study of FP-morpholine. One area of interest is the potential therapeutic applications of FP-morpholine in the treatment of various disorders such as chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of FP-morpholine and its potential role in the treatment of neurodegenerative disorders. Finally, the development of more water-soluble analogs of FP-morpholine may improve its potential as a therapeutic agent.
In conclusion, FP-morpholine is a potent and selective inhibitor of 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine that has gained significant attention in the field of scientific research. Its potential therapeutic applications and biochemical and physiological effects make it an interesting compound for further study. While there are limitations to its use in lab experiments, the development of more water-soluble analogs may improve its potential as a therapeutic agent.

properties

IUPAC Name

[1-(2-fluorobenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c18-15-4-2-1-3-14(15)17(22)19-7-5-13(6-8-19)16(21)20-9-11-23-12-10-20/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBKVDNDPQZKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.